4-(Dimethylamino)cinnamic Acid: A Comprehensive Technical Guide for Advanced Research Applications
4-(Dimethylamino)cinnamic Acid: A Comprehensive Technical Guide for Advanced Research Applications
This in-depth guide provides a comprehensive technical overview of 4-(Dimethylamino)cinnamic acid (DMACA), a versatile organic compound with significant applications in contemporary research and development. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and diverse applications of DMACA, with a focus on its utility as a fluorescent probe and a matrix in mass spectrometry.
Core Compound Identification and Properties
4-(Dimethylamino)cinnamic acid, systematically named (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid, is a cinnamic acid derivative characterized by a dimethylamino group at the para position of the phenyl ring.[1] This substitution is pivotal to its unique electronic and photophysical properties.
CAS Number: 1552-96-1[2][3][4]
Molecular Formula: C₁₁H₁₃NO₂[2][3]
Molecular Weight: 191.23 g/mol [2][3]
Physicochemical Properties
A thorough understanding of DMACA's physical and chemical characteristics is fundamental to its effective application. The compound typically appears as a yellow to beige crystalline powder.[5] Key quantitative properties are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Melting Point | 227-228 °C (decomposes) | [5][6][7] |
| Boiling Point | ~327-360 °C (estimated) | [5][6][] |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [5][9] |
| pKa | ~5.10 | [10] |
| LogP | ~1.85 - 2.22 | [][10] |
These properties highlight DMACA's suitability for a range of experimental conditions, particularly in organic solvents, which is a common requirement for spectroscopic studies and as a MALDI matrix.
Synthesis and Chemical Reactivity
The primary synthetic route to 4-(Dimethylamino)cinnamic acid is the Knoevenagel condensation of 4-dimethylaminobenzaldehyde with malonic acid.[1] This reaction provides a straightforward and efficient method for its preparation in a laboratory setting.
The reactivity of DMACA is centered around its principal functional groups: the carboxylic acid, the alkene, and the dimethylamino group. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation.[11][12] The electron-donating dimethylamino group significantly influences the electronic properties of the entire molecule, particularly the π-system of the cinnamic acid backbone, which is crucial for its photophysical behavior.[1] In varying pH conditions, protonation can occur at either the carbonyl group in weakly acidic environments or the amino nitrogen in strongly acidic conditions.[1]
Spectroscopic Profile and Photophysical Behavior
The most notable characteristic of DMACA is its interesting photophysical properties, which are highly sensitive to the local environment.[1][2] This sensitivity is the foundation for its application as a molecular probe.
UV-Visible Absorption and Fluorescence
DMACA exhibits strong absorption in the UV-visible region. Its fluorescence is particularly sensitive to solvent polarity and viscosity.[13] In polar solvents, it can exhibit dual fluorescence, which is attributed to a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[13] The formation of the TICT state is often associated with a significant red-shift in the emission spectrum in more polar environments.[13]
This solvent-dependent fluorescence makes DMACA a valuable probe for investigating the microenvironment of systems such as micelles and proteins.[9] For instance, the binding of DMACA to bovine serum albumin (BSA) leads to an increase in fluorescence intensity, providing insights into protein-ligand interactions.[9]
Key Applications in Research and Development
The unique properties of DMACA have led to its adoption in several advanced analytical and research applications.
Fluorescent Probe for Microviscosity
The fluorescence quantum yield of DMACA is highly dependent on the viscosity of its environment. In low-viscosity solvents, intramolecular rotation can lead to non-radiative decay pathways, resulting in weak fluorescence.[14][15] However, in more viscous media, this rotation is hindered, leading to a significant enhancement in fluorescence intensity.[16][17] This property makes DMACA and its derivatives effective fluorescent molecular rotors for probing the microviscosity of various systems, including biological membranes and organelles.[14][17][18]
Experimental Workflow: Probing Microviscosity with DMACA
The following diagram illustrates a typical workflow for utilizing DMACA as a fluorescent probe to determine changes in microviscosity.
Caption: Workflow for viscosity sensing using DMACA.
Matrix for MALDI Imaging Mass Spectrometry
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of a wide range of biomolecules.[19] The choice of matrix is critical for successful ionization and detection.[20] DMACA has emerged as a highly effective matrix, particularly for the analysis of lipids and other small molecules in both positive and negative ion modes.[21][22]
Recent studies have highlighted the advantages of DMACA as a MALDI matrix, including its vacuum stability, high extinction coefficient at 355 nm (a common laser wavelength for MALDI), and its ability to facilitate high-sensitivity analysis at high spatial resolutions.[21][22] It has been shown to outperform some conventional matrices for lipid imaging mass spectrometry (IMS), generating fewer in-source fragments and enabling better visualization of thermally labile molecules.[21][22]
Protocol: MALDI Matrix Application using DMACA
-
Matrix Solution Preparation: Prepare a saturated solution of DMACA in an appropriate solvent system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Analyte Deposition: Deposit the analyte onto the MALDI target plate. For tissue imaging, a thin section of the tissue is mounted on the plate.
-
Matrix Application: Apply the DMACA matrix solution onto the analyte spot or over the tissue section. This can be done using various methods, such as the dried-droplet method or automated spray-coating for imaging applications.
-
Crystallization: Allow the solvent to evaporate, resulting in the co-crystallization of the analyte with the DMACA matrix.
-
MALDI-MS Analysis: Introduce the target plate into the mass spectrometer and acquire the mass spectra.
Building Block in Medicinal Chemistry and Materials Science
Beyond its direct analytical applications, 4-(Dimethylamino)cinnamic acid serves as a valuable precursor in the synthesis of more complex molecules.[1] Its structural motif is found in compounds with potential therapeutic properties, including anti-inflammatory and analgesic activities.[2] Furthermore, derivatives of DMACA are being explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[1]
Safety and Handling
4-(Dimethylamino)cinnamic acid is classified as an irritant. It can cause skin, eye, and respiratory irritation.[7][23][24] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[4][10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[10]
Conclusion
4-(Dimethylamino)cinnamic acid is a multifaceted compound with a well-defined set of physicochemical and spectroscopic properties. Its sensitivity to the local microenvironment, particularly polarity and viscosity, makes it an invaluable tool for researchers in biophysics and cell biology. Furthermore, its efficacy as a MALDI matrix is expanding the capabilities of imaging mass spectrometry for lipids and other small molecules. As a readily available synthetic building block, DMACA will likely continue to find new and innovative applications in drug discovery and materials science, solidifying its importance in the scientific community.
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